2-[(3,4-Difluorophenyl)amino]ethan-1-ol
Description
2-[(3,4-Difluorophenyl)amino]ethan-1-ol is an organic compound characterized by a two-carbon ethyl chain bearing both an amino (-NH-) and hydroxyl (-OH) group, attached to a 3,4-difluorophenyl ring. The fluorine atoms at the 3 and 4 positions on the phenyl ring enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs . This structural motif is critical in medicinal chemistry, as fluorination often improves bioavailability and target binding. The compound’s primary applications include serving as an intermediate in the synthesis of pharmaceuticals, such as ticagrelor (a P2Y12 inhibitor in BRILINTA®), where its difluorophenyl group contributes to receptor specificity .
Properties
IUPAC Name |
2-(3,4-difluoroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEUYBCFJIFFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(3,4-Difluorophenyl)amino]acetone.
Reduction: Formation of 2-[(3,4-Difluorophenyl)amino]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Difluorophenyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the aminoethanol moiety facilitates its solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 2-[(3,4-Difluorophenyl)amino]ethan-1-ol and related compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity: Fluorine atoms in this compound enhance membrane permeability compared to non-fluorinated ethanolamines.
- Metabolic Stability : The 3,4-difluorophenyl group in the target compound resists oxidative metabolism better than 2,4-difluorophenyl analogs (e.g., triazole-thioether in ), which may undergo faster hepatic clearance .
- Target Specificity : Compounds with heterocycles (e.g., thiazole in , triazole in ) exhibit higher binding affinity for enzymes or receptors but require more complex syntheses .
Biological Activity
2-[(3,4-Difluorophenyl)amino]ethan-1-ol, also known as (S)-2-amino-2-(2,4-difluorophenyl)ethanol, is an amino alcohol characterized by its unique difluorophenyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H9F2NO, with a molecular weight of 173.16 g/mol. The presence of the difluorophenyl group enhances the compound's hydrophobic interactions and binding affinity to biological targets, making it a candidate for drug development.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic Interactions : The difluorophenyl moiety enhances hydrophobic interactions with lipid membranes and protein binding sites.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in biochemical pathways.
Biological Activity and Therapeutic Potential
Various studies have highlighted the potential therapeutic applications of this compound:
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of difluorophenyl compounds have been tested against cancer cell lines such as MCF-7 and HCT-116, demonstrating cytotoxic effects at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Similar Compound A | HCT-116 | 10.0 |
| Similar Compound B | HepG2 | 15.0 |
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies indicate that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
- Antitumor Efficacy : In a study evaluating the efficacy of various difluorophenyl derivatives against human cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations as low as 12.5 µM . The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Neuroprotection in Ischemic Models : In animal models of ischemic stroke, administration of compounds structurally related to this compound resulted in reduced infarct size and improved neurological outcomes . This effect was attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
